

Laminaribiose: A Comprehensive Technical Guide to its Physical and Chemical Properties

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Compound of Interest

Compound Name: Laminaribiose

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Introduction

Laminaribiose is a disaccharide composed of two glucose units linked by a β -(1 \rightarrow 3)-glycosidic bond.[1][2][3] It is a fundamental repeating unit of laminarin, a storage polysaccharide found in brown algae (Phaeophyceae), as well as in certain fungi and bacteria.[4][5] As a key biomolecule, **laminaribiose** and its derivatives are of significant interest in various fields, including carbohydrate chemistry, enzymology, and human health, particularly for its emerging role as a prebiotic. This technical guide provides an in-depth overview of the core physical and chemical properties of **laminaribiose**, detailed experimental protocols for its characterization, and a summary of its biological significance.

Physical and Chemical Properties

The physicochemical properties of **laminaribiose** are summarized in the tables below, providing a consolidated reference for researchers.

Physical Properties of Laminaribiose

Property	Value	References
Appearance	White crystalline powder	-
Molecular Formula	C ₁₂ H ₂₂ O ₁₁	-
Molecular Weight	342.30 g/mol	
Melting Point	205-207 °C	
Solubility	Soluble in water.	-
Optical Rotation	While a specific value for the optical rotation of laminaribiose is not readily available in the cited literature, it is an optically active molecule due to its chiral nature. The optical rotation of carbohydrates is determined by polarimetry and is a key parameter for their characterization.	

Chemical Identifiers of Laminaribiose

Identifier	Value	References
CAS Number	34980-39-7	
IUPAC Name	(2R,3S,4R,5R)-2,4,5,6-tetrahydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal	
SMILES	<chem>C([C@@H]1--INVALID-LINK--O--INVALID-LINK--O)--INVALID-LINK--O)O)O)O">C@HO)O</chem>	
InChI	InChI=1S/C12H22O11/c13-1-4(16)7(18)11(5(17)2-14)23-12-10(21)9(20)8(19)6(3-15)22-12/h2,4-13,15-21H,1,3H2/t4-,5+,6-,7-,8-,9+,10-,11-,12+/m1/s1	
Synonyms	3-O-β-D-Glucopyranosyl-D-glucose, Laminariose	

Experimental Protocols

Detailed methodologies for the characterization and analysis of **laminaribiose** are crucial for reproducible research. The following sections provide outlines of key experimental protocols.

Determination of Optical Rotation (General Protocol)

While a specific value for **laminaribiose** is not provided in the search results, the following general protocol is used for determining the specific rotation of carbohydrates:

- **Instrumentation:** A polarimeter is the primary instrument used for measuring optical rotation.
- **Sample Preparation:**

- Accurately weigh a known amount of the **laminaribiose** sample.
- Dissolve the sample in a known volume of a suitable solvent (typically water for carbohydrates) to achieve a specific concentration (e.g., g/mL).
- Ensure the solution is free of air bubbles.
- Measurement:
 - Calibrate the polarimeter with the solvent blank.
 - Fill the polarimeter sample tube with the **laminaribiose** solution, ensuring no air bubbles are present in the light path.
 - Place the sample tube in the polarimeter.
 - Measure the observed angle of rotation (α) at a specific temperature (usually 20°C or 25°C) and a specific wavelength of light (commonly the sodium D-line at 589 nm).
- Calculation of Specific Rotation ($[\alpha]$): The specific rotation is calculated using the following formula: $[\alpha]_{DT} = \alpha / (l \times c)$ Where:
 - $[\alpha]_{DT}$ is the specific rotation at temperature T and the sodium D-line.
 - α is the observed rotation in degrees.
 - l is the path length of the sample tube in decimeters (dm).
 - c is the concentration of the solution in g/mL.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a standard technique for the separation, quantification, and purity assessment of carbohydrates like **laminaribiose**.

- Instrumentation: An HPLC system equipped with a refractive index detector (RID) or an evaporative light scattering detector (ELSD) is commonly used for sugar analysis, as

carbohydrates lack a strong UV chromophore.

- Chromatographic Conditions (General Method for Disaccharides):
 - Column: A carbohydrate analysis column, such as an amino-propyl bonded silica column (e.g., Shodex Asahipak NH2P-50 4E) or a polymer-based column.
 - Mobile Phase: An isocratic or gradient mixture of acetonitrile and water is typically used. A common mobile phase is acetonitrile:water (80:20, v/v).
 - Flow Rate: A typical flow rate is in the range of 1.0 - 2.0 mL/min.
 - Column Temperature: The column is often maintained at a constant temperature (e.g., 30-40°C) to ensure reproducible retention times.
 - Detector: Refractive Index Detector (RID) or Evaporative Light Scattering Detector (ELSD).
- Sample Preparation:
 - Dissolve the **laminaribiose** sample in the mobile phase or ultrapure water.
 - Filter the sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter before injection.
- Analysis:
 - Inject a known volume of the sample onto the HPLC system.
 - Identify the **laminaribiose** peak by comparing its retention time with that of a pure standard.
 - Quantify the amount of **laminaribiose** by creating a calibration curve with standards of known concentrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of carbohydrates, providing detailed information about the connectivity and stereochemistry of the molecule.

- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for resolving the complex proton and carbon signals of carbohydrates.
- Sample Preparation:
 - Dissolve approximately 5-10 mg of the **laminaribiose** sample in 0.5-0.7 mL of deuterium oxide (D₂O).
 - Lyophilize the sample from D₂O two to three times to exchange the hydroxyl protons with deuterium, which simplifies the ¹H NMR spectrum by removing the large water signal.
- NMR Experiments:
 - ¹H NMR: Provides information on the chemical environment of each proton in the molecule. The anomeric protons (H-1) typically resonate in a distinct region (around 4.5-5.5 ppm) and their coupling constants (J-values) can be used to determine the α- or β-configuration of the glycosidic linkage.
 - ¹³C NMR: Provides information on the chemical environment of each carbon atom. The anomeric carbons also resonate in a characteristic region (around 90-110 ppm).
 - 2D NMR Experiments:
 - COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same glucose residue, allowing for the assignment of adjacent protons.
 - HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
 - HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, which is crucial for identifying the glycosidic linkage between the two glucose units.

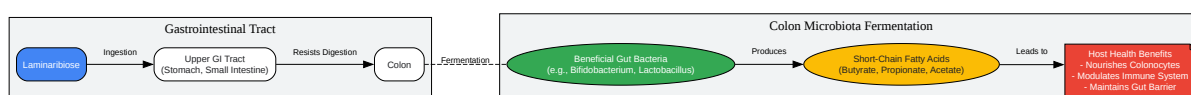
- TOCSY (Total Correlation Spectroscopy): Shows correlations between all protons within a spin system (i.e., within a single glucose residue).

Biological Role and Signaling

Laminaribiose is recognized for its significant biological activities, most notably its role as a prebiotic.

Prebiotic Activity

Prebiotics are non-digestible food ingredients that beneficially affect the host by selectively stimulating the growth and/or activity of one or a limited number of bacteria in the colon, thus improving host health. **Laminaribiose**, being resistant to digestion in the upper gastrointestinal tract, reaches the colon intact where it is fermented by beneficial gut bacteria such as *Bifidobacterium* and *Lactobacillus* species. This fermentation process leads to the production of short-chain fatty acids (SCFAs), such as butyrate, propionate, and acetate, which have numerous health benefits, including nourishing colon cells, modulating the immune system, and maintaining a healthy gut environment.

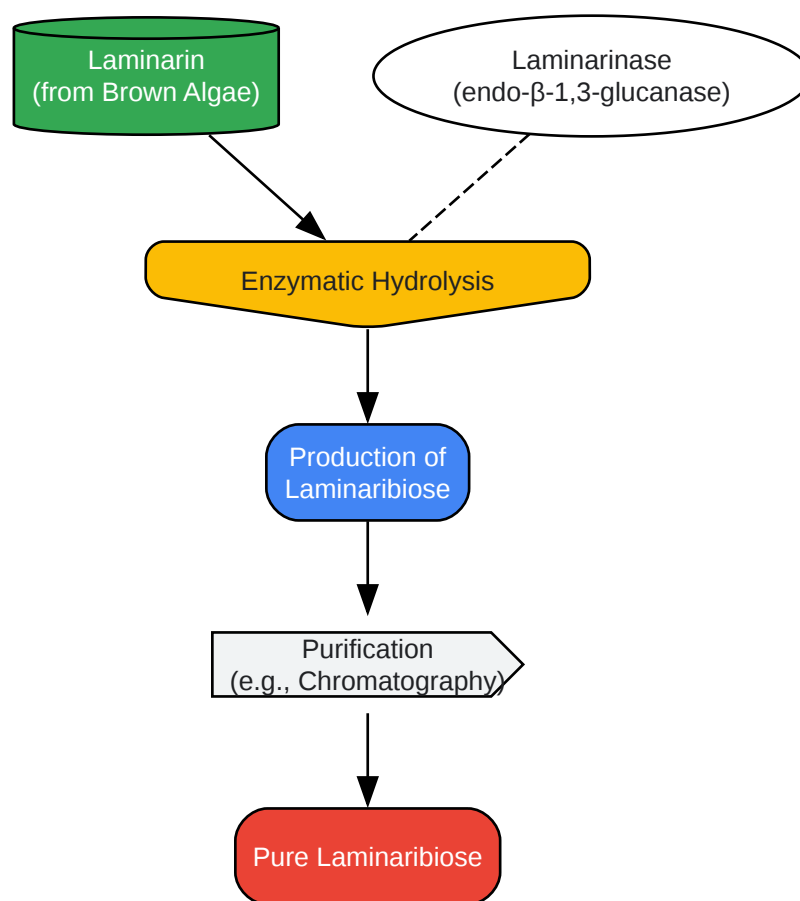


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Prebiotic action of **Laminaribiose** in the gut.

Enzymatic Production of Laminaribiose

Laminaribiose is primarily produced through the enzymatic hydrolysis of laminarin. This process utilizes specific enzymes, known as laminarinases (endo- β -1,3-glucanases), that cleave the β -(1 \rightarrow 3)-glycosidic bonds within the laminarin polysaccharide.



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Enzymatic production of **Laminaribiose** from Laminarin.

Conclusion

Laminaribiose is a disaccharide with well-defined physical and chemical properties that is gaining increasing attention for its biological activities, particularly as a prebiotic. Its production from the abundant natural polysaccharide laminarin via enzymatic hydrolysis offers a sustainable route to this valuable compound. The analytical techniques of HPLC and NMR spectroscopy are essential tools for its characterization and quality control. As research into the human microbiome and its impact on health continues to expand, the potential applications of **laminaribiose** in functional foods, nutraceuticals, and therapeutics are likely to grow, making a thorough understanding of its core properties essential for researchers and developers in these fields.

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